4-Oxo-6-phenyl-4H-pyran-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7NO2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-oxo-6-phenylpyran-2-carbonitrile |
InChI |
InChI=1S/C12H7NO2/c13-8-11-6-10(14)7-12(15-11)9-4-2-1-3-5-9/h1-7H |
InChI Key |
LCWYWARSAIIBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C#N |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 4 Oxo 6 Phenyl 4h Pyran 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Oxo-6-phenyl-4H-pyran-2-carbonitrile, ¹H and ¹³C NMR, supplemented by 2D NMR experiments, would provide definitive structural assignment.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C4), which is expected to be significantly downfield (δ > 160 ppm), and the carbon of the nitrile group (C≡N), typically found in the δ 115-120 ppm region. The carbons of the phenyl ring would resonate in the δ 125-140 ppm range, while the sp² carbons of the pyran ring would also have characteristic shifts. In various synthesized 4H-pyran derivatives, the chemical shifts of the pyran ring carbons and substituent carbons have been crucial for their characterization. growingscience.com
2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for example, confirming the coupling between the two vinyl protons on the pyran ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the pyran ring protons to the carbonyl carbon and the nitrile-bearing carbon. The application of these advanced NMR techniques is crucial for the structural elucidation of complex heterocyclic compounds. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is predictive, based on analyses of similar structures.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | - | ~145-155 |
| C3 | ~6.5-6.8 | ~110-115 |
| C4 (C=O) | - | ~175-185 |
| C5 | ~6.8-7.2 | ~105-110 |
| C6 | - | ~160-165 |
| Phenyl C1' | - | ~130-135 |
| Phenyl H/C (ortho, meta, para) | ~7.4-7.9 | ~125-132 |
| CN | - | ~115-120 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostic peaks would be the stretching vibration of the nitrile group (C≡N) and the carbonyl group (C=O) of the pyranone ring. The C≡N stretch is expected to appear as a sharp, intense band in the region of 2200-2250 cm⁻¹. The conjugated carbonyl group's stretching vibration would be observed at a lower frequency than a simple ketone, typically in the 1650-1680 cm⁻¹ range.
Other significant absorptions would include C=C stretching vibrations from both the pyran ring and the aromatic phenyl ring, appearing in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the pyran ether linkage would produce strong bands in the 1050-1250 cm⁻¹ range. The presence of aromatic C-H bonds would be confirmed by stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 690-900 cm⁻¹ region. Spectroscopic data for various pyran derivatives consistently show these characteristic peaks, confirming their core structure. growingscience.comnih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2200 - 2250 |
| Carbonyl (C=O) | Stretch | 1650 - 1680 |
| Alkene/Aromatic (C=C) | Stretch | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |
| Ether (C-O-C) | Symmetric Stretch | 1050 - 1100 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (LC-MS, HRMS, ESI-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation pattern.
Molecular Weight Determination: The molecular formula of this compound is C₁₂H₇NO₂. Using techniques like Electrospray Ionization (ESI-MS), one would expect to observe the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the molecular weight plus a proton. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula. For related 4H-pyran compounds, HRMS has been used to confirm their calculated molecular formulas with high accuracy. nih.gov
Fragmentation Pattern: The mass spectrum would also display a characteristic fragmentation pattern upon ionization. Common fragmentation pathways for this structure could include the loss of a molecule of carbon monoxide (CO) from the pyranone ring, a retro-Diels-Alder reaction, or the loss of the nitrile group as HCN. Cleavage of the phenyl group is another plausible fragmentation route. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data from NMR and IR spectroscopy. The use of LC-MS is particularly valuable for analyzing reaction mixtures and confirming the molecular mass of synthesized products. growingscience.comresearchgate.net
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and torsional angles.
Table 3: Expected Crystallographic Parameters from a Single-Crystal X-ray Diffraction Study This table is illustrative of the type of data obtained from X-ray crystallography.
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C≡N, C-Ph) |
| Bond Angles | Angles between three connected atoms (e.g., O-C=C, C-C-CN) |
| Dihedral Angles | Torsion angle between the pyran and phenyl rings |
| Intermolecular Interactions | Presence of π–π stacking, hydrogen bonds, or other interactions |
Advanced Spectroscopic Techniques for Detailed Structural Characterization
While the aforementioned techniques provide a comprehensive picture of the molecule's structure, advanced spectroscopic methods can offer even deeper insights. Solid-state NMR (ssNMR), for instance, can be used to study the compound in its crystalline form, providing information that is complementary to X-ray crystallography, especially if suitable single crystals cannot be obtained. Other advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide information about the spatial proximity of protons, further confirming the molecule's conformation in solution. The combination of these diverse and powerful analytical methods is essential for the rigorous and complete characterization of this compound.
Chemical Reactivity and Transformations of 4 Oxo 6 Phenyl 4h Pyran 2 Carbonitrile
Reactivity of the Pyranone Ring System
The 4-pyrone nucleus is a versatile heterocyclic scaffold found in numerous natural products. nih.gov Its reactivity is dictated by the presence of the ring oxygen atom, the conjugated double bonds, and the electron-withdrawing carbonyl group.
Electrophilic and Nucleophilic Attack Sites
The 4-pyrone ring system features a complex electronic landscape, making it susceptible to attack by both electrophiles and nucleophiles at different positions.
Electrophilic Attack: The 4-pyrone ring is generally considered electron-deficient due to the influence of the carbonyl group. However, the ring oxygen atom can donate electron density to the C3 and C5 positions, making them susceptible to electrophilic substitution. Studies on analogous 4H-pyran systems have shown that electrophilic substitution, such as nitration and bromination, occurs at the C3 and C5 positions. researchgate.net For 4-oxo-6-phenyl-4H-pyran-2-carbonitrile, these positions are substituted (C2 with a nitrile and C6 with a phenyl group), but the underlying principle of electrophilic attack at the β-positions to the ring oxygen remains.
Nucleophilic Attack: The C2 and C6 positions of the 4-pyrone ring are analogous to the carbonyl carbon of an ester and are highly electrophilic. These positions are prime targets for nucleophilic attack. Nucleophiles can add to the C2 or C6 position, leading to a conjugate addition that can be followed by ring opening. wikipedia.org The C4 carbonyl group itself can also be a site for nucleophilic attack, although this is less common than conjugate addition. In derivatives of 4-pyrone, nucleophilic substitution at positions C2 or C6 is a well-established reaction pathway.
| Attack Type | Reagent Type | Probable Attack Sites | Subsequent Transformation |
| Electrophilic | Nitrating agents, Halogens | C3, C5 | Substitution |
| Nucleophilic | Amines, Hydrazines, Hydroxylamines | C2, C6, C4 | Conjugate Addition, Ring Opening, Substitution |
Ring Opening Transformations
The pyrone ring can be opened upon reaction with various nucleophiles. This transformation is a key strategy for converting pyran-based scaffolds into other heterocyclic or acyclic systems. Strong nucleophiles, such as hydroxide or primary amines, can attack the electrophilic C2 or C6 positions, leading to the cleavage of the C-O bond and ring opening. wikipedia.org
For example, the reaction of 4-pyrones with hydroxylamine (B1172632) or hydrazine (B178648) derivatives can lead to the formation of isoxazoles and pyrazoles, respectively. nih.gov This process involves an initial nucleophilic attack on the pyrone ring, followed by ring opening to form an intermediate that subsequently cyclizes to the new heterocyclic system. nih.govresearchgate.net This reactivity highlights the utility of the pyranone ring as a synthon for a variety of other five-membered heterocycles.
Cycloaddition Reactions (e.g., [4+2] Cycloadditions)
The conjugated diene system within the this compound structure allows it to participate as the diene component in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. researchgate.net Although 4-pyrones can be reluctant diene partners due to their partial aromatic character, the reaction proceeds with suitable dienophiles, especially under thermal conditions. researchgate.net
These reactions provide a direct pathway to complex, multifunctional bicyclic structures. The cycloaddition typically occurs across the C2-C3 and C5-C6 positions of the pyranone ring. The initial cycloadduct is often a bicyclic lactone, which can be unstable and may undergo a subsequent retro-Diels-Alder reaction, often with the extrusion of a small molecule like carbon dioxide, to yield a new aromatic or heteroaromatic ring. This reactivity is a powerful tool in organic synthesis for building complex molecular architectures.
Transformations Involving the Carbonitrile Group
The carbonitrile (cyano) group at the C2 position is a key functional handle that significantly influences the reactivity of the molecule and provides a gateway for further synthetic modifications.
Nucleophilic Reactions at the Nitrile (e.g., Reactions with Hydrazines, Hydroxylamines)
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Hydrazines and hydroxylamines are potent nucleophiles that readily react with nitriles. The reaction of this compound with hydrazine hydrate or hydroxylamine can lead to the formation of amidrazones or amidoximes, respectively. These transformations proceed via nucleophilic addition to the carbon-nitrogen triple bond.
However, the reactivity is competitive. As mentioned previously, nucleophiles like hydrazine can also attack the pyrone ring itself, leading to ring transformation. nih.govresearchgate.net The reaction outcome—whether attack occurs at the C2-nitrile or the pyrone ring—often depends on the specific substrate, the nucleophile used, and the reaction conditions (e.g., temperature, solvent, and pH).
Formation of Fused Heterocyclic Systems
The juxtaposition of the carbonitrile group and the pyranone ring provides an excellent template for the synthesis of fused heterocyclic systems. Reactions with binucleophiles, which can react with both the nitrile group and another part of the pyrone ring, are a common strategy for constructing these fused systems.
A prominent example is the reaction with hydrazine. Nucleophilic attack by hydrazine at the C2-nitrile group, followed by cyclization involving the carbonyl at C4 or an intermediate derived from ring opening, can lead to the formation of fused pyrazole (B372694) rings, such as pyrazolo[3,4-b]pyrans. nih.govmdpi.comresearchgate.netnih.govresearchgate.net Similarly, reaction with hydroxylamine can yield fused isoxazole systems, like isoxazolo[5,4-b]pyrans. researchgate.netnih.gov These reactions are powerful methods for generating molecular complexity and accessing important heterocyclic scaffolds from a single precursor.
| Reagent | Functional Group Targeted | Resulting Intermediate/Product | Fused System Example |
| Hydrazine | Carbonitrile and Carbonyl/Ring | Amidrazone, subsequent cyclization | Pyrazolo[3,4-b]pyran |
| Hydroxylamine | Carbonitrile and Carbonyl/Ring | Amidoxime, subsequent cyclization | Isoxazolo[5,4-b]pyran |
| Other Binucleophiles | Carbonitrile and Carbonyl/Ring | Various heterocyclic adducts | Varies with nucleophile |
Reactivity of the Phenyl Substituent
The phenyl group attached to the pyran-4-one core is a key site for chemical modification, primarily through electrophilic aromatic substitution reactions. The reactivity of this aromatic ring is significantly influenced by the electronic nature of the pyran-4-one system.
Research on analogous compounds, such as 2,6-diphenyl-4-pyrone, provides valuable insights into the expected reactivity of the phenyl substituent in this compound. Studies have shown that the pyran-4-one ring acts as an electron-withdrawing group, thereby deactivating the attached phenyl ring towards electrophilic attack. This deactivating effect directs incoming electrophiles to the meta positions of the phenyl ring.
A notable example is the nitration of 2,6-diphenyl-4-pyrone, which yields the corresponding 3',3''-dinitro derivative, confirming the meta-directing nature of the pyran-4-one core. This outcome is a direct consequence of the resonance and inductive effects of the heterocyclic system, which decrease the electron density at the ortho and para positions of the phenyl ring, making the meta positions the most favorable sites for electrophilic substitution.
While specific studies on the halogenation or Friedel-Crafts reactions of this compound are not extensively documented, the established deactivating and meta-directing influence of the pyran-4-one ring suggests that such reactions would require forcing conditions and would be expected to yield predominantly meta-substituted products.
There is currently a lack of substantial research detailing nucleophilic aromatic substitution reactions on the phenyl ring of this particular compound. Generally, such reactions necessitate the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, conditions that are not inherently present in the 6-phenyl substituent.
Reaction Mechanisms and Pathways for Derivatization
The derivatization of the phenyl substituent on this compound primarily proceeds through the well-established mechanism of electrophilic aromatic substitution. This multi-step process is initiated by the generation of a strong electrophile.
The general mechanism can be outlined as follows:
Generation of the Electrophile: A strong electrophile (E⁺) is generated from the respective reagents, often with the aid of a catalyst. For instance, in nitration, the nitronium ion (NO₂⁺) is formed from the reaction of concentrated nitric acid and sulfuric acid.
Nucleophilic Attack by the Aromatic Ring: The π-electron system of the phenyl ring, acting as a nucleophile, attacks the electrophile. This step is typically the rate-determining step of the reaction.
Formation of the Arenium Ion (Sigma Complex): The attack on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the aromatic ring. Due to the electron-withdrawing nature of the pyran-4-one substituent, the resonance structures that place the positive charge at the ortho and para positions are destabilized. Consequently, the attack at the meta position is favored as it avoids placing the positive charge on the carbon directly attached to the deactivating pyranone ring.
Deprotonation to Restore Aromaticity: A base present in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the phenyl ring and yielding the substituted product.
The derivatization of this compound can also be achieved by synthesizing the pyranone ring using pre-functionalized benzaldehyde derivatives. This synthetic strategy allows for the introduction of a wide range of substituents onto the phenyl ring prior to the formation of the heterocyclic core. The reaction of a substituted benzaldehyde with an appropriate active methylene (B1212753) compound, such as malononitrile (B47326), and a 1,3-dicarbonyl compound or its equivalent, leads to the construction of the desired substituted 6-aryl-4-oxo-4H-pyran-2-carbonitrile. This approach offers a versatile pathway to a diverse library of derivatives with various functionalities on the phenyl ring.
Table of Reactions and Products
| Reaction Type | Reagents | Expected Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Oxo-6-(3-nitrophenyl)-4H-pyran-2-carbonitrile |
Computational Chemistry and Theoretical Investigations of 4 Oxo 6 Phenyl 4h Pyran 2 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For complex organic molecules like 4-Oxo-6-phenyl-4H-pyran-2-carbonitrile, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate electronic properties. nih.gov
The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped using DFT. These calculations highlight regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its reactivity and intermolecular interactions. For example, the oxygen and nitrogen atoms are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding.
Table 1: Representative Calculated Geometrical Parameters for a Related 4H-Pyrano[3,2-c]quinoline Derivative researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O | 1.21 - 1.24 |
| C-O (ring) | 1.37 - 1.40 |
| C-C (ring) | 1.50 - 1.55 |
| C≡N | ~1.15 |
| C-O-C (ring) | 115 - 120 |
| O=C-C | 120 - 125 |
Note: This data is for a related, more complex pyran derivative and serves as an illustrative example of typical bond lengths and angles that might be expected.
Prediction of Spectroscopic Properties (e.g., Vibrational Spectra)
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule, researchers can assign specific absorption bands in an experimental spectrum to the corresponding molecular motions (e.g., stretching, bending, and twisting of bonds).
For this compound, characteristic vibrational frequencies can be predicted. The carbonyl (C=O) stretching frequency is expected to appear in the range of 1650-1700 cm⁻¹. The nitrile (C≡N) group will exhibit a sharp absorption band around 2220-2260 cm⁻¹. The C-O-C stretching vibrations of the pyran ring would likely be found in the 1200-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the phenyl group would also be present. A computational study on a similar pyrano[3,2-c]quinoline derivative demonstrated good agreement between calculated and experimental vibrational wavenumbers, validating the accuracy of the theoretical approach. researchgate.net
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
In a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO was found to be distributed over the pyran and amino groups, while the LUMO was localized on the nitrophenyl moiety. materialsciencejournal.org For this compound, it is anticipated that the HOMO would have significant contributions from the pyran ring oxygen and the phenyl group, while the LUMO would likely be centered on the electron-withdrawing carbonitrile and carbonyl groups.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 2: Calculated Global Quantum Chemical Identifiers for a Related 4H-Pyran Derivative materialsciencejournal.org
| Parameter | Value (eV) |
| HOMO Energy | -7.06 |
| LUMO Energy | -2.54 |
| Energy Gap (HOMO-LUMO) | 4.52 |
| Ionization Potential | 7.06 |
| Electron Affinity | 2.54 |
| Chemical Hardness | 2.26 |
| Softness | 0.44 |
Note: This data is for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and is presented to illustrate the types of reactivity descriptors that can be calculated.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations a molecule can adopt and its interactions with its environment, such as a solvent or a biological macromolecule.
In Silico Docking Studies to Predict Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target. The docking process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their predicted binding affinity.
Docking studies on various 4H-pyran derivatives have shown their potential to interact with a range of biological targets, including enzymes and receptors. nih.gov For this compound, docking studies could be performed against a specific protein of interest to predict its binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the protein's active site residues. These predictions can guide the design of new, more potent analogs. The binding energy, typically expressed in kcal/mol, provides an estimate of the strength of the interaction.
Structure Property Relationships in 4 Oxo 6 Phenyl 4h Pyran 2 Carbonitrile Derivatives
Influence of Substituents on Electronic Properties (e.g., Push-Pull Systems)
The electronic properties of 4-oxo-6-phenyl-4H-pyran-2-carbonitrile derivatives are highly sensitive to the nature and position of substituent groups. The core structure itself contains electron-accepting (withdrawing) moieties in the form of the cyano (-CN) and pyran-4-one groups. This allows for the creation of potent intramolecular charge-transfer (ICT) systems, often referred to as push-pull systems, by introducing electron-donating groups (EDGs) elsewhere on the molecule.
When an EDG, such as a dimethylamino or diethylamino group, is attached to the phenyl ring at the 6-position, a classic push-pull architecture is established. In this arrangement, the amino group acts as the electron donor (push) and the cyano-pyranone system serves as the electron acceptor (pull). This electronic asymmetry facilitates a transfer of electron density from the donor to the acceptor upon photoexcitation, which profoundly influences the molecule's optical and electronic behavior.
The introduction of an enamino moiety into the 4-pyrone molecule is another strategy to create strong push-pull systems. acs.org These modifications lead to highly reactive substrates that can be used to develop valuable dyes. acs.org Similarly, incorporating potent electron-donating aromatic groups like triphenylamine (B166846) or 9-phenyl-9H-carbazole at the 6-position of the pyran ring results in molecules with significant ICT character. researchgate.net The effectiveness of the charge transfer is also influenced by the electronic nature of the π-conjugated bridge that connects the donor and acceptor groups. The presence of conjugated double bonds within the pyran structure is a key feature for enabling these attractive photophysical properties. acs.org
The table below illustrates the impact of different electron-donating groups on the electronic properties of pyran-based systems.
| Donor Group | Acceptor Core | Resulting Electronic System | Key Feature |
| Dimethylamino | This compound | Push-Pull | Intramolecular Charge Transfer (ICT) |
| Diethylamino | 2-Oxo-2H-pyran-3-carbonitrile | Push-Pull | Enhanced ICT compared to dimethylamino |
| Triphenylamine | Tetraaryl-4H-pyran | Push-Pull | Strong ICT, leading to solvatochromism researchgate.net |
| Enamino | 4-Pyrone | Push-Pull | Highly reactive substrate for dye creation acs.org |
Modulating Photophysical Properties (e.g., Absorption and Emission Spectra, Fluorescence)
The push-pull nature established by substituents directly governs the photophysical properties of this compound derivatives. The absorption and emission wavelengths, Stokes shift (the difference between the maximum absorption and emission wavelengths), and fluorescence quantum yield are all tunable through molecular engineering.
Derivatives featuring strong electron-donating groups exhibit absorption and emission spectra that are sensitive to solvent polarity, a phenomenon known as solvatochromism. acs.orgresearchgate.net In polar solvents, the excited state, which has a more pronounced charge separation due to ICT, is stabilized more than the ground state. This leads to a bathochromic (red) shift in the emission spectrum. For instance, studies on 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile derivatives showed that while absorption spectra were largely unaffected by solvent polarity, their emission spectra displayed notable changes. researchgate.netresearchgate.net
The introduction of a phenyl group can complicate the absorption spectrum, resulting in multiple maxima. acs.org An important feature of some fluorescent derivatives is a large Stokes shift, which can be as significant as 147 nm to 204 nm. acs.org This is advantageous in applications like fluorescence imaging and organic light-emitting diodes (OLEDs) as it minimizes self-absorption.
Research on 6-(4-diethylamino)phenyl-2-oxo-2H-pyran-3-carbonitrile derivatives has provided detailed insights into substituent effects. researchgate.net Comparing N-ethyl with N-methyl analogues, it was found that the N-ethyl compound (3a) in chloroform (B151607) exhibited a fluorescence maximum at 543 nm with a high quantum yield (Φ = 0.95), whereas the N-methyl version (3b) had a maximum at a shorter wavelength and a lower quantum yield (Φ = 0.60). researchgate.net This highlights that even subtle changes, such as the size of an alkyl group on the donor, can significantly impact photophysical behavior, likely by influencing molecular stacking and non-radiative decay pathways. researchgate.net
The tables below summarize the photophysical data for selected pyran derivatives.
Table 1: Photophysical Properties of Enamino-Substituted 4-Pyrones Data sourced from a study on conjugated 4-pyrone derivatives. acs.org
| Compound | Substituent at C6 | Absorption Max (λ_abs), nm | Emission Max (λ_em), nm | Stokes Shift, nm | Quantum Yield (QY), % |
| 2a | tert-butyl | - | - | - | - |
| 2b | Phenyl | 380 | 527 | 147 | 3.4 |
Table 2: Fluorescence Data for Amino-Substituted 2-Oxo-2H-pyran-3-carbonitriles in Chloroform Data sourced from a study on the fluorescence of 2-pyrone derivatives. researchgate.net
| Compound | Substituent | Absorption Max (λ_abs), nm | Emission Max (λ_em), nm | Quantum Yield (Φ) |
| 3a | 4-(Diethylamino)phenyl | - | 543 | 0.95 |
| 3b | 4-(Dimethylamino)phenyl | - | - | 0.60 |
Impact of Molecular Architecture on Photovoltaic Performance
The tunable electronic and photophysical properties of 4H-pyran derivatives make them promising candidates for use in organic photovoltaic devices, particularly as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.netnih.gov In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂), thereby generating a current.
The molecular architecture of a pyran-based dye is critical to its photovoltaic performance. A typical design involves a Donor-π-Acceptor (D-π-A) structure. In this framework, the 4H-pyran unit can be part of the donor, the π-bridge, or the acceptor. For instance, D−π–A conjugated organic sensitizers using a proaromatic 4H-pyran-4-ylidene as the donor have been synthesized and tested in DSSCs, achieving power conversion efficiencies (PCE) as high as 5.4%. acs.org
Theoretical and experimental studies have shown that incorporating pyran groups into dye sensitizers can enhance their efficacy. nih.gov This is achieved by extending their absorption range and red-shifting the maximum absorption peak deeper into the visible spectrum, which allows for more efficient light harvesting. nih.gov A study on novel chromophores based on a pyran core functionalized with different electron acceptor groups and linked to phenothiazine (B1677639) electron donor moieties reported a maximum PCE of 2.82% in a DSSC device. researchgate.net
The table below summarizes the photovoltaic performance of various solar cells using pyran-based dyes.
| Dye/Chromophore System | Key Architectural Feature | Max. Power Conversion Efficiency (PCE), % | Open-Circuit Voltage (V_oc), mV | Short-Circuit Current (J_sc), mA/cm² | Source |
| Pyran-based chromophore | Phenothiazine donor, pyran core | 2.82 | - | - | researchgate.net |
| 4H-Pyran-4-ylidene donor | D-π-A with thiophene (B33073) bridge | up to 5.4 | - | - | acs.org |
| DC3-based dye | Pyran core | 5.98 | 752 | 10.98 | researchgate.net |
| JW2 dye | Arylamine donor, DTP-based π-spacer | 7.87 | - | - | researchgate.net |
Structure Activity Relationship Sar Studies and Biological Applications of 4 Oxo 6 Phenyl 4h Pyran 2 Carbonitrile Analogs
Systematic Exploration of Structural Modifications for Biological Activity
The 4H-pyran core is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govnih.govresearchgate.net SAR studies indicate that the biological profile of these analogs can be finely tuned through systematic structural modifications.
Key areas for modification include the phenyl ring at the C6 position, the carbonitrile group at the C2 position, and substitutions on the pyran ring itself or on an aryl substituent at the C4 position. For instance, in a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives, substitutions on the C4-phenyl ring were found to significantly influence anti-proliferative activity. nih.gov Derivatives bearing 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃ substitutions on this phenyl ring were identified as the most potent compounds against both SW-480 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. nih.gov This suggests that the electronic properties and steric bulk of substituents on peripheral aryl rings are critical determinants of cytotoxic efficacy.
Furthermore, the fusion of the pyran ring with other heterocyclic systems, such as pyrazoles or pyrimidines, has led to novel compounds with enhanced or entirely new biological activities. researchgate.netnih.gov These extensive modifications highlight the versatility of the pyran scaffold as a template for designing targeted therapeutic agents.
Enzymatic Inhibition Profiles and Mechanisms
Analogs of 4-oxo-6-phenyl-4H-pyran-2-carbonitrile have been extensively studied as inhibitors of various enzyme families. The specific nature and positioning of functional groups around the pyran core dictate the potency and selectivity of these interactions.
Kinase Inhibition (e.g., Src Kinase, CDK2)
The pyran scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy.
Src Kinase: A series of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives, which are analogs of the core structure, were evaluated for their inhibitory activity against Src kinase. nih.govnih.govresearchgate.net SAR studies revealed that less bulky groups at the 4-aryl position were preferred for inhibitory activity. The unsubstituted 4-phenyl analog was the most potent compound in this series, demonstrating significant Src kinase inhibition. nih.govnih.govresearchgate.net
CDK2: Cyclin-dependent kinase 2 (CDK2) is another key target in oncology. Molecular docking studies have shown that dihydropyrano[4,3-b]pyran derivatives can be well-accommodated within the ATP binding site of CDK2. nih.gov The anti-proliferative activity of these compounds against human cancer cell lines is linked to this inhibition. nih.gov Specifically, derivatives with 4-nitro, 4-chloro, and 3,4,5-trimethoxy substitutions on the C4-phenyl ring displayed the most potent cytotoxic effects, which correlated with their potential as CDK2 inhibitors. nih.gov The 4H-pyran motif is also embedded in other known CDK2 inhibitors, underscoring its relevance for this target. nih.gov
| Analog Class | Target Kinase | Key Compound/Substitution | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile | Src Kinase | Unsubstituted 4-phenyl (4a) | 28.1 μM | nih.govnih.govresearchgate.net |
| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | CDK2 | 4-NO₂ (4g) | 34.6 μM (SW-480), 42.6 μM (MCF-7) | nih.gov |
| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | CDK2 | 4-Cl (4i) | 35.9 μM (SW-480), 34.2 μM (MCF-7) | nih.gov |
| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | CDK2 | 3,4,5-(OCH₃)₃ (4j) | 38.6 μM (SW-480), 26.6 μM (MCF-7) | nih.gov |
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
Inhibitors of α-amylase and α-glucosidase are important therapeutic targets for managing type 2 diabetes. Hybrid compounds featuring a 4H-pyrano[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their inhibitory potential against these enzymes. researchgate.netnih.gov
In one study, a series of these hybrid compounds demonstrated a range of inhibitory activities. nih.gov The ethyl ester derivative 8t exhibited the highest activity against α-glucosidase, while the ethyl ester 8m showed the best inhibitory activity against α-amylase. researchgate.netnih.gov Kinetic studies revealed that compound 8t acts as a competitive inhibitor of α-glucosidase. nih.gov The structure-activity relationships of these hybrids indicated that the nature of the substituent on the pyranopyrimidine core plays a crucial role in determining the inhibitory potency. researchgate.net
| Enzyme Target | Most Potent Compound | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| α-Glucosidase | Ethyl ester 8t | 45.63 ± 1.14 μM | researchgate.netnih.gov |
| α-Amylase | Ethyl ester 8m | 103.63 ± 1.13 μM | researchgate.netnih.gov |
HIV Integrase Inhibition
HIV-1 integrase (IN) is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. Derivatives based on a 3-hydroxy-pyran-4-one scaffold have been identified as potent HIV-1 IN inhibitors. researchgate.netmui.ac.ir The proposed mechanism involves a chelating triad (B1167595) motif within the molecule that coordinates with the metal ions in the enzyme's active site. researchgate.net
In one study, a series of 3-acetyl-4-hydroxy-2-pyranone derivatives were investigated, with the most active compound showing an IC₅₀ value of 3 μM for strand transfer inhibition. nih.gov Further optimization of a related 3-hydroxyl-pyran-4-one-2-carboxamide (HPCAR) series led to the identification of HPCAR-28, which exhibited inhibitory activity in the low nanomolar range, comparable to the approved drug Raltegravir. researchgate.netmui.ac.ir
| Analog Class | Key Compound | Activity | Reference |
|---|---|---|---|
| 3-Acetyl-4-hydroxy-2-pyranone | Compound 9 | IC₅₀ = 3 μM (Strand Transfer) | nih.gov |
| 3-Hydroxyl-pyran-4-one-2-carboxamide | HPCAR-28 | Low nanomolar range | researchgate.netmui.ac.ir |
Modulators of Ion Channels and Receptors (e.g., Ca²⁺ Channels, Nicotinic Receptors, IK(Ca) Channels)
The 4H-pyran scaffold has also been explored for its ability to modulate various ion channels and receptors, demonstrating its broad therapeutic potential.
Ca²⁺ Channels: Due to their structural similarities with 1,4-dihydropyridines, a well-known class of L-type calcium channel blockers, 4H-pyran derivatives have been investigated as potential modulators of Ca²⁺ channels. mdpi.comresearchgate.net Studies on novel 1,4-dihydropyridine (B1200194) derivatives that incorporate 4-pyrone moieties at the 4-position showed weak calcium channel blocking activity. semanticscholar.org However, other related scaffolds, such as pyranopyrazole derivatives, have demonstrated significant vasorelaxant effects, acting as effective calcium channel blockers in isolated rat thoracic aorta. sums.ac.ir
Nicotinic Receptors: Research has pointed to the synthesis of 4H-pyran derivatives as potential modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com These receptors are ligand-gated ion channels crucial for neurotransmission. nih.govnih.gov The structural features of the pyran ring system offer a template that could be adapted to interact with the binding sites of various nAChR subtypes, although specific data on this compound analogs in this context is limited.
IK(Ca) Channels: A significant finding is the identification of 4-phenyl-4H-pyrans as potent and specific blockers of intermediate-conductance calcium-activated potassium (IK(Ca)) channels. nih.govresearchgate.net These channels are involved in regulating cell membrane potential and have been implicated in various physiological processes. The synthesis and structure-activity relationships of these 4-phenyl-4H-pyran blockers have been described, highlighting their potential for therapeutic applications in conditions where IK(Ca) channel activity is dysregulated. nih.gov
Anti-Proliferative and Apoptotic Mechanisms in Cellular Models
Analogs of this compound have demonstrated significant anti-proliferative activities across various cancer cell lines. The core 4H-pyran scaffold is recognized as a key pharmacophore in the design of potential anticancer agents. nih.govrsc.org Research into the structure-activity relationships of these compounds has revealed that their cytotoxic effects are often linked to the nature and position of substituents on the pyran ring and its associated phenyl groups.
Studies have shown that certain 4H-pyran derivatives can suppress the proliferation of cancer cells by interfering with the cell cycle. For instance, some analogs have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. nih.gov Molecular docking simulations and kinase inhibitory assays have supported the hypothesis that these compounds can bind to the ATP binding pocket of CDK2, leading to a decrease in its kinase activity and a downregulation of both CDK2 protein and gene expression levels. nih.gov This inhibition of CDK2 ultimately blocks cancer cell proliferation. nih.gov
In addition to cell cycle arrest, apoptosis induction is another critical mechanism through which these pyran analogs exert their anticancer effects. Evidence suggests that potent derivatives can trigger programmed cell death in cancer cells. rsc.org One of the key pathways involved is the activation of caspases, which are crucial executioners of apoptosis. Specifically, treatment with certain 4H-pyran derivatives has been shown to activate the caspase-3 gene, a key mediator of apoptosis. nih.govresearchgate.net The apoptotic activity of these compounds highlights their potential as therapeutic agents that can eliminate cancer cells.
The anti-proliferative efficacy of these compounds has been evaluated against a range of human cancer cell lines, including those from colorectal, breast, liver, and cervical cancers. researchgate.netnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a common metric for assessing anticancer activity. Several novel pyran-based uracil (B121893) derivatives, for example, have shown significant inhibition of cell proliferation in hepatocellular carcinoma (HepG2) and ovarian cancer (SKOV3) cell lines. nih.gov Similarly, other pyranopyridine derivatives have exhibited more potent anticancer activity than the reference drug doxorubicin (B1662922) against liver, breast, and colorectal cancer cell lines. researchgate.net
Interactive Table: Anti-Proliferative Activity of this compound Analogs Below is a summary of the cytotoxic activity of various pyran analogs against different cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Pyran derivative 4d | HCT-116 (Colon) | 75.1 | nih.gov |
| 4H-Pyran derivative 4k | HCT-116 (Colon) | 85.88 | nih.gov |
| Pyran-based uracil 7 | HepG2 (Liver) | - | nih.gov |
| Pyran-based uracil 9 | HepG2 (Liver) | - | nih.gov |
| Pyran-based uracil 7 | SKOV3 (Ovarian) | - | nih.gov |
| Pyran-based uracil 9 | SKOV3 (Ovarian) | - | nih.gov |
| Pyranopyridine 12 | HepG2, MCF-7, Caco-2, HCT116 | Potent | researchgate.net |
| Pyranopyridine 14 | HepG2, MCF-7, Caco-2, HCT116 | Potent | researchgate.net |
| Pyran derivative 1 | Caco-2 (Colon) | 60.72% inhibition | tandfonline.com |
Antimicrobial Action and Biofilm Disruption (Antibacterial and Antifungal Mechanisms)
The 4H-pyran scaffold is a versatile structure that has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govnih.gov The mechanism of action of these compounds is believed to be linked to their ability to interfere with essential microbial processes.
In terms of antibacterial activity, 4H-pyran derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov For instance, certain 4H-pyran derivatives have demonstrated inhibitory effects against Gram-positive isolates with IC50 values lower than that of the standard antibiotic ampicillin. nih.gov Some synthesized spiro-4H-pyran derivatives have also exhibited moderate to potent antibacterial activity against a panel of bacterial strains. acs.org The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter in assessing antibacterial potency. Some novel 4H-pyran derivatives have shown promising MIC values against various bacterial strains. researchgate.net
The structural features of these pyran analogs play a crucial role in their antibacterial efficacy. For example, the presence of specific substituents, such as electron-withdrawing groups like nitro (NO2) and chloro (Cl) on the phenyl ring, has been associated with enhanced activity against Mycobacterium. nih.gov
Beyond their effects on planktonic bacteria, some 4H-pyran derivatives have also demonstrated the ability to disrupt bacterial biofilms. acs.org Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of these compounds to disrupt biofilms suggests a potential application in combating chronic and persistent bacterial infections. acs.org Studies have shown that certain spiro-4H-pyran derivatives can cause complete disruption of bacterial biofilms, as visualized by scanning electron microscopy. acs.org
In addition to their antibacterial properties, some 4H-pyran derivatives also possess antifungal activity. nih.gov They have been tested against various fungal strains, such as Candida albicans, and have shown varying degrees of efficacy. nih.gov The antifungal activity of these compounds further broadens their potential as antimicrobial agents.
Interactive Table: Antimicrobial Activity of this compound Analogs The table below summarizes the antimicrobial activity of selected pyran analogs.
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
| 4H-Pyran derivative 4g | Gram-positive bacteria | Lower IC50 than ampicillin | nih.gov |
| 4H-Pyran derivative 4j | Gram-positive bacteria | Lower IC50 than ampicillin | nih.gov |
| Spiro-4H-pyran 4l | Streptococcus pneumoniae | 125 | acs.org |
| Spiro-4H-pyran 4l | Escherichia coli | 125 | acs.org |
| 4H-Pyran derivative 21 | Staphylococcus aureus | Four-fold higher than Neomycin | researchgate.net |
| 4H-Pyran derivative 4h | Candida albicans | Active | nih.gov |
| 4H-Pyran derivative 4i | Candida albicans | Active | nih.gov |
Antioxidant Activity and Reactive Oxygen Species Scavenging
Certain analogs of this compound have been identified as having significant antioxidant properties. nih.govtandfonline.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer. nih.govtandfonline.com Antioxidants can mitigate oxidative damage by scavenging free radicals. nih.gov
The antioxidant potential of 4H-pyran derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govtandfonline.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. A number of 4H-pyran derivatives have demonstrated strong DPPH scavenging capabilities, with some compounds exhibiting scavenging potencies comparable to or even greater than that of the standard antioxidant butylated hydroxytoluene (BHT). nih.gov
The structure-activity relationship studies suggest that the antioxidant activity of these compounds is influenced by the substituents on the pyran and phenyl rings. For example, certain substitution patterns can enhance the radical scavenging and reducing potencies of the molecule. nih.gov The half-maximal inhibitory concentration (IC50) for DPPH scavenging is a common measure of antioxidant efficacy, with lower values indicating greater activity. Some 4H-pyran derivatives have displayed low IC50 values, signifying their promising free radical scavenging activities. nih.gov
The antioxidant properties of these pyran derivatives may contribute to their other observed biological activities, such as their anti-inflammatory and anticancer effects, as oxidative stress is a key component in these conditions. nih.gov
Interactive Table: Antioxidant Activity of this compound Analogs The following table presents the DPPH radical scavenging activity of selected pyran analogs.
| Compound Type | DPPH Scavenging IC50 (mM) | Reference |
| 4H-Pyran derivative 4g | 0.329 | nih.gov |
| 4H-Pyran derivative 4j | 0.1941 | nih.gov |
| Pyran derivative 1 | 66.3 µM | tandfonline.com |
| Pyran derivative 2 | 50.2 µM | tandfonline.com |
| Butylated hydroxytoluene (BHT) | 0.245 | nih.gov |
Other Biological Activities (e.g., Anticoagulant, Anti-inflammatory, Anti-HIV)
Beyond their anticancer, antimicrobial, and antioxidant properties, derivatives of the 4H-pyran scaffold have been investigated for a range of other biological activities, highlighting the versatility of this chemical motif.
Anticoagulant Activity: Some 4H-pyran derivatives have been reported to possess anticoagulant properties. nih.govresearchgate.net This activity is of interest for the development of new therapeutic agents for thrombotic disorders.
Anti-inflammatory Activity: The pyran scaffold is found in molecules that exhibit anti-inflammatory effects. researchgate.netnih.gov For instance, a series of 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines has been synthesized and shown to possess considerable anti-inflammatory and analgesic activity in comparison to the standard drug Diclofenac sodium. researchgate.net The anti-inflammatory action of some pyranopyrazole derivatives has been demonstrated by their ability to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov
Anti-HIV Activity: Notably, certain pyran-2-one derivatives have been designed and analyzed as novel, nonpeptidic inhibitors of the HIV-1 protease (HIV PR), a critical enzyme in the life cycle of the virus. nih.gov Structure-activity studies have led to the discovery of potent inhibitors that bind to the active site of the enzyme in a unique manner. nih.gov For example, (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes have been shown to be effective inhibitors of HIV PR. nih.gov One such compound exhibited a cell-based antiviral activity with a 50% cytotoxic concentration (TC50) of 70 µM and a 50% cell-protective concentration (CIC50) of 14 µM. nih.gov
These diverse biological activities underscore the potential of this compound analogs as lead compounds for the development of new drugs targeting a variety of diseases.
Role As Advanced Chemical Building Blocks and Synthons
Precursors for Fused Polyheterocyclic Systems
The structural framework of 4-Oxo-6-phenyl-4H-pyran-2-carbonitrile is predisposed to undergo a variety of chemical transformations, making it an excellent precursor for the synthesis of fused polyheterocyclic systems. These reactions often proceed through multicomponent reaction pathways, offering an efficient and atom-economical approach to complex molecules.
One of the most significant applications of this pyran derivative is in the synthesis of pyrano[2,3-c]pyrazoles . These fused heterocyclic compounds are of considerable interest due to their wide range of biological activities. The synthesis typically involves a one-pot, four-component reaction of an aromatic aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and hydrazine (B178648) hydrate. mdpi.comnih.govacs.org While a direct reaction scheme starting from pre-synthesized this compound is a variation of this theme, the underlying principle involves the reaction of the pyranone moiety with hydrazine. The hydrazine attacks the carbonyl group of the pyran ring, leading to a ring-opening and subsequent recyclization to form the pyrazole (B372694) ring fused to the pyran core. mdpi.com
The general reaction to form pyranopyrazoles can be summarized as follows:
| Reactants | Catalyst/Conditions | Product |
| Aromatic Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Base catalyst (e.g., KOtBu), Methanol, Microwave irradiation | 4H-Pyrano[2,3-c]pyrazole derivative |
| Benzyl Alcohols, Ethyl Acetoacetate (B1235776), Phenylhydrazine, Malononitrile | Sulfonated amorphous carbon and eosin (B541160) Y, Visible light | Pyrano[2,3-c]pyrazole derivative |
Furthermore, the reactivity of the nitrile group and the activated methylene (B1212753) position in derivatives of this compound can be exploited to construct other fused systems, such as fused pyrimidines . researchgate.netnih.gov For instance, reaction with guanidine (B92328) or other dinucleophiles can lead to the formation of pyranopyrimidines, which are also scaffolds of interest in medicinal chemistry.
Construction of Value-Added Dyes and Fluorophores
The extended π-conjugated system inherent in the this compound structure makes it an excellent candidate for the development of novel dyes and fluorophores. The presence of the electron-withdrawing nitrile and carbonyl groups, combined with the electron-donating potential of the phenyl ring (which can be further functionalized), creates a donor-π-acceptor (D-π-A) framework conducive to strong intramolecular charge transfer (ICT) transitions.
A prominent class of dyes derived from similar pyran scaffolds are the dicyanomethylene-4H-pyran (DCM) dyes. growingscience.com These are synthesized through a Knoevenagel condensation of a 4H-pyran-4-one derivative with malononitrile. In the case of this compound, the exocyclic methylene group at the 4-position can be introduced by reacting the corresponding pyranone with an active methylene compound. The resulting dicyanomethylene group acts as a powerful electron acceptor, leading to compounds with strong absorption and emission in the visible and near-infrared regions of the spectrum. nih.govresearchgate.net
The photophysical properties of these dyes are highly sensitive to their environment, a characteristic known as solvatochromism. nih.govrsc.org This property arises from the change in dipole moment upon photoexcitation, which is stabilized to different extents by solvents of varying polarity. This sensitivity makes them useful as fluorescent probes for studying local environments in chemical and biological systems.
| Dye Class | Synthetic Precursor | Key Structural Feature | Photophysical Property |
| Dicyanomethylene-4H-pyran (DCM) Dyes | 4H-Pyran-4-one derivative | Dicyanomethylene acceptor group | Strong Intramolecular Charge Transfer (ICT), Solvatochromism |
| Tetraaryl-4H-pyran Derivatives | Substituted pyranones | Multiple aryl substituents | Aggregation-Induced Emission (AIE) |
Ligands for Coordination Chemistry
The oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group in this compound present potential coordination sites for metal ions. While specific studies on the coordination chemistry of this exact ligand are not extensively documented, the broader class of pyranone-containing molecules has been shown to act as effective ligands in coordination chemistry.
For instance, pyranone derivatives can act as bidentate or monodentate ligands, coordinating to a variety of transition metals and lanthanides. The formation of stable metal complexes can significantly alter the electronic and photophysical properties of the ligand. This can lead to the development of novel materials with applications in catalysis, sensing, and molecular magnetism. The coordination of metal ions can also influence the reactivity of the pyran ring, potentially opening up new synthetic pathways.
| Metal Ion Type | Potential Coordination Sites | Resulting Complex Properties |
| Transition Metals (e.g., Co, Ni, Cu) | Carbonyl oxygen, Nitrile nitrogen | Catalytic activity, Magnetic properties |
| Lanthanides (e.g., Eu, Tb) | Carbonyl oxygen | Luminescent materials, Probes |
Applications in Material Science and Optoelectronics
The unique electronic and photophysical properties of derivatives of this compound make them promising candidates for applications in material science and optoelectronics.
The strong intramolecular charge transfer characteristics of dyes derived from this scaffold are highly desirable for applications in nonlinear optics (NLO) . jhuapl.edursc.org Materials with high second- or third-order NLO responses are crucial for technologies such as optical switching, frequency conversion, and optical data storage. The D-π-A structure of these pyran-based molecules can lead to large hyperpolarizabilities, a key requirement for efficient NLO materials.
Furthermore, the fluorescent properties of these compounds make them suitable for use as emitters in organic light-emitting diodes (OLEDs) . The ability to tune the emission color by modifying the chemical structure of the pyran derivative is a significant advantage in the design of full-color displays and lighting applications. The development of pyran-based emitters with high quantum yields and good thermal stability is an active area of research.
Derivatives of 4H-pyrans are also being explored for their potential in organic electronics , including as components in dye-sensitized solar cells (p-DSCs) and as photoactive materials. researchgate.net The charge-transfer properties and light-harvesting capabilities of these molecules are key to their performance in such devices.
| Application Area | Relevant Property | Potential Device |
| Nonlinear Optics (NLO) | High hyperpolarizability | Optical switches, Frequency converters |
| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence, Tunable emission | Displays, Solid-state lighting |
| Organic Electronics | Light absorption, Charge transfer | Dye-sensitized solar cells, Photodetectors |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
The synthesis of 4H-pyran derivatives is often achieved through multicomponent reactions (MCRs), which are valued for their efficiency and atom economy. growingscience.com A common approach involves the one-pot condensation of an aldehyde, a 1,3-dicarbonyl compound, and malononitrile (B47326). researchgate.netgrowingscience.com However, future research is directed towards developing more sustainable and efficient synthetic methodologies.
Key areas of exploration include:
Advanced Catalysis: While various catalysts have been employed, the development of novel catalytic systems is paramount. This includes the use of heterogeneous catalysts like magnetic nanoparticles, which offer ease of separation and reusability, contributing to greener chemical processes. bohrium.commdpi.com Metal-Organic Frameworks (MOFs) are also being explored as catalysts due to their high surface area and tunable porosity. nih.gov
Green Chemistry Approaches: Emphasis is shifting towards environmentally benign synthesis. This involves using green solvents like water or ethanol (B145695), or performing reactions under solvent-free conditions, often assisted by microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.netmjbas.com Mechanochemical synthesis, which uses mechanical force to induce reactions, represents a promising solvent-free alternative. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Integrating the synthesis of 4-oxo-6-phenyl-4H-pyran-2-carbonitrile into a flow system could lead to higher yields and purity.
Biocatalysis: The use of enzymes as catalysts in the synthesis of pyran derivatives is an emerging area. Biocatalysis can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, which is often difficult to achieve with conventional chemical catalysts.
| Synthetic Method | Key Advantages | Future Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, convergence. growingscience.com | Discovery of novel, highly efficient MCRs. |
| Heterogeneous Catalysis | Catalyst reusability, easy product separation, thermal stability. bohrium.com | Design of catalysts like MOFs and functionalized nanoparticles. mdpi.comnih.gov |
| Green Solvents/Solvent-Free | Reduced environmental impact, lower cost. growingscience.commjbas.com | Mechanochemistry, reactions in aqueous media. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise control. | Optimization of reactor design and reaction conditions. |
Advanced Mechanistic Studies of Biological Activities
While the broader class of 4H-pyrans is known for various biological activities, detailed mechanistic studies on this compound are necessary to elucidate its specific cellular effects. The pyran scaffold has been associated with the inhibition of key cellular targets in cancer, such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov
Future mechanistic studies should focus on:
Target Identification and Validation: Utilizing techniques such as proteomics, chemical proteomics, and thermal shift assays to identify the specific protein targets of this compound. Once identified, gene-editing tools like CRISPR-Cas9 can be used to validate these targets.
Pathway Analysis: Investigating the downstream signaling pathways affected by the compound. This includes studying its impact on cell cycle progression, apoptosis (programmed cell death), and other critical cellular processes. nih.govresearchgate.net For instance, studies on related compounds have shown they can induce cell cycle arrest and apoptosis in cancer cell lines. researchgate.netnih.gov
Biophysical Interaction Studies: Employing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable insight into the specific molecular interactions driving its biological activity and can guide the design of more potent derivatives.
Design of Next-Generation Derivatives with Tunable Properties
Rational drug design based on the this compound scaffold can lead to the development of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies are fundamental to this process, helping to identify which structural features are crucial for biological activity. nih.gov
Key strategies for designing new derivatives include:
Computational Modeling: Using in silico tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the biological activity of virtual compounds before their synthesis. nih.govnih.gov This approach saves time and resources by prioritizing the synthesis of the most promising candidates.
Scaffold Modification and Decoration: Systematically modifying the substituents on both the phenyl ring and the pyran core. For example, introducing different functional groups can modulate properties such as solubility, cell permeability, and metabolic stability (ADME properties), as well as target-binding affinity.
Hybrid Molecule Design: Covalently linking the 4H-pyran scaffold to other known pharmacophores to create hybrid molecules. This strategy can lead to compounds with dual mechanisms of action or improved targeting capabilities.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve the compound's drug-like characteristics without losing its biological activity.
| Potential Target Class | Example | Therapeutic Area |
|---|---|---|
| Protein Kinases | CDK2, EGFR, VEGFR-2 nih.govnih.gov | Oncology |
| Enzymes | Monoamine Oxidase researchgate.net | Neurodegenerative Diseases |
| Ion Channels | Calcium Channels mdpi.com | Cardiovascular Diseases, Asthma |
| Microbial Proteins | Bacterial or Fungal Enzymes | Infectious Diseases nih.gov |
Integration with Emerging Technologies in Chemical Synthesis and Drug Discovery
The advancement of research on this compound and its derivatives will be significantly accelerated by the integration of emerging technologies.
Artificial Intelligence (AI) and Machine Learning: AI algorithms can be trained to predict the outcomes of chemical reactions, propose novel synthetic routes, and screen vast virtual libraries of potential drug candidates. This can dramatically accelerate the discovery of new derivatives with desired properties.
High-Throughput Screening (HTS): HTS allows for the rapid automated testing of thousands of compounds for a specific biological activity. Synthesizing a library of derivatives based on the this compound scaffold and subjecting it to HTS can quickly identify lead compounds for further development.
Advanced Analytical Techniques: The structural elucidation of newly synthesized compounds relies on sophisticated analytical methods. Advanced NMR spectroscopy and mass spectrometry techniques are crucial for unambiguously confirming the structures of complex pyran derivatives. growingscience.comresearchgate.net
Personalized Medicine: As the mechanisms of action of these compounds are better understood, there is potential to develop derivatives that are targeted towards specific disease subtypes or patient populations, aligning with the goals of personalized medicine.
By leveraging these future research directions and technological integrations, the scientific community can unlock the full therapeutic potential of this compound and its next-generation analogues.
Q & A
Q. What are the common synthetic routes for 4-Oxo-6-phenyl-4H-pyran-2-carbonitrile?
The synthesis typically involves multi-component reactions (MCRs) using organobase catalysts. For example, one-pot reactions of α,β-unsaturated nitriles, active methylenenitriles, and acetylene carboxylates in the presence of L-proline or DABCO (1,4-diazabicyclo[2.2.2]octane) yield pyran derivatives efficiently . A specific protocol includes reacting benzoylacetonitrile with aldehydes (e.g., 4-fluoroaldehyde) in ethanol under reflux, catalyzed by triethylamine, to form the pyran core .
Key Reaction Conditions:
| Component | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzoylacetonitrile + Aldehyde | Et₃N, EtOH | Reflux | 70–85% |
| α,β-Unsaturated Nitriles | L-proline/DABCO | Room Temp. | 65–80% |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, the pyran ring adopts a boat conformation (puckering parameters: q₂ = 0.0826 Å, θ = 88.18°), and intermolecular N–H···N/O interactions stabilize the crystal lattice .
- NMR/IR Spectroscopy : Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and substituent positions .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 249.08 for C₁₃H₉NO₂) .
Q. What are the typical applications of this compound in medicinal chemistry?
This compound serves as a precursor for bioactive derivatives , such as calcium antagonists and antimicrobial agents. For instance, nitro- or amino-substituted pyran derivatives exhibit inhibitory activity against cancer cell proliferation and microbial pathogens .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield in multi-component syntheses?
Optimization strategies include:
- Catalyst Screening : Organobases like L-proline enhance enantioselectivity in asymmetric syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Microwave-assisted reactions reduce reaction time and improve regioselectivity (e.g., 80°C for 30 min vs. 12 hours under reflux) .
Example Optimization Table:
| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Catalyst | DABCO | L-proline | +15% |
| Solvent | EtOH | DMF | +20% |
| Heating Method | Reflux | Microwave | +25% (time saved) |
Q. How do researchers resolve discrepancies in crystallographic bond length data?
Deviations from standard bond lengths (e.g., C–N = 1.313 Å vs. 1.370 Å) are analyzed via:
- Conformational Analysis : Assess puckering parameters (e.g., boat vs. chair conformation) to explain elongation/shortening .
- Hydrogen Bonding : Intermolecular interactions (e.g., N–H···O) may distort bond lengths .
- Database Comparisons : Cross-reference with the Cambridge Structural Database (CSD) to identify trends .
Q. What mechanistic insights explain regioselectivity in pyran derivative formation?
The reaction mechanism involves Michael addition followed by cyclization :
Nucleophilic Attack : Active methylenenitriles attack α,β-unsaturated nitriles to form enolate intermediates.
Cyclization : Organobase catalysts (e.g., DABCO) facilitate 6-endo-trig cyclization, favoring pyran ring formation over alternative pathways .
Steric Effects : Bulky substituents (e.g., phenyl groups) direct regioselectivity by hindering undesired tautomers .
Q. How are structure-activity relationships (SARs) evaluated for pyran-based bioactive compounds?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance antimicrobial activity .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) or bacterial strains to correlate substituents with efficacy .
- Computational Modeling : DFT calculations predict binding affinities to target enzymes (e.g., kinase inhibitors) .
SAR Example Table:
| Derivative | Substituent | IC₅₀ (μM) | Activity |
|---|---|---|---|
| 4-Nitro-6-phenyl | –NO₂ at C4 | 12.3 | Anticancer |
| 4-Amino-6-phenyl | –NH₂ at C4 | 45.7 | Moderate Activity |
Q. What green chemistry approaches are viable for large-scale synthesis?
Q. How do researchers validate the electronic properties of pyran derivatives for materials science?
- Cyclic Voltammetry : Measures redox potentials to assess suitability for organic semiconductors.
- UV-Vis Spectroscopy : Identifies π→π* transitions for optoelectronic applications .
- Theoretical Studies : HOMO-LUMO gaps calculated via Gaussian software predict charge transport efficiency .
Q. What statistical methods address contradictions in biological activity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
